molecular formula C13H24BrNO2 B1288044 tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate CAS No. 193629-30-0

tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate

Cat. No.: B1288044
CAS No.: 193629-30-0
M. Wt: 306.24 g/mol
InChI Key: UMRCMCAKFKYCQF-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate is an organic compound with the chemical formula C13H24BrNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with tert-butyl chloroformate to form the final compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding piperidine derivative.

    Oxidation Reactions: It can undergo oxidation to form the corresponding N-oxide.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and mechanisms involving piperidine derivatives.

    Medicine: It serves as a precursor in the synthesis of drugs targeting various diseases, including neurological disorders.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals[][3].

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their function. This interaction can affect various biological pathways, including signal transduction and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
  • tert-Butyl 3-(4-bromophenyl)piperidine-1-carboxylate
  • tert-Butyl 3-(3-chloropropyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom allows for selective substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 3-(3-bromopropyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24BrNO2/c1-13(2,3)17-12(16)15-9-5-7-11(10-15)6-4-8-14/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRCMCAKFKYCQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594324
Record name tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193629-30-0
Record name tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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